molecular formula C19H18IN3O3 B12006012 N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide CAS No. 769142-70-3

N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide

Cat. No.: B12006012
CAS No.: 769142-70-3
M. Wt: 463.3 g/mol
InChI Key: IIGHDGRPAFMFJS-WSDLNYQXSA-N
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Description

N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is a complex organic compound with a molecular formula of C17H15IN2O2

Preparation Methods

The synthesis of N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide typically involves a multi-step process. One common method includes the reaction of an appropriate benzaldehyde derivative with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then reacted with an iodobenzoyl chloride derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .

Chemical Reactions Analysis

N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom, using reagents like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. This can lead to cell death in microbial organisms or cancer cells. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is unique due to its specific structure and the presence of both allyloxy and iodo functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Properties

CAS No.

769142-70-3

Molecular Formula

C19H18IN3O3

Molecular Weight

463.3 g/mol

IUPAC Name

2-iodo-N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C19H18IN3O3/c1-2-11-26-17-10-6-3-7-14(17)12-22-23-18(24)13-21-19(25)15-8-4-5-9-16(15)20/h2-10,12H,1,11,13H2,(H,21,25)(H,23,24)/b22-12+

InChI Key

IIGHDGRPAFMFJS-WSDLNYQXSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC=CC=C2I

Canonical SMILES

C=CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC=CC=C2I

Origin of Product

United States

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